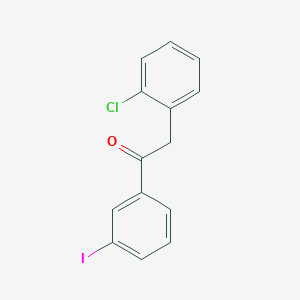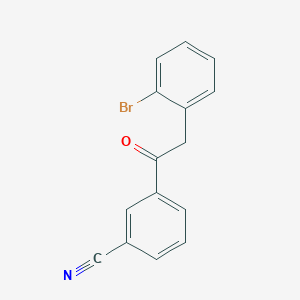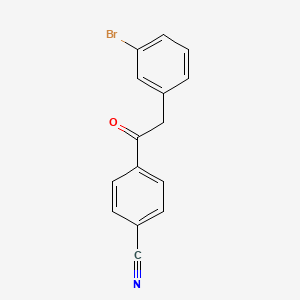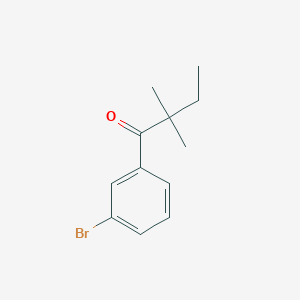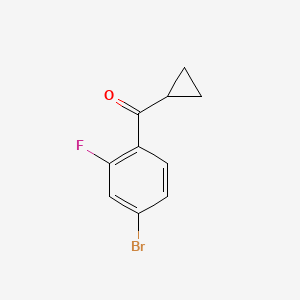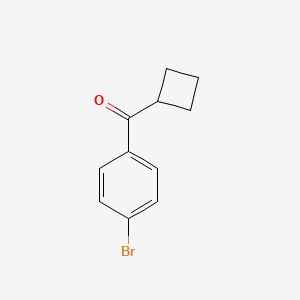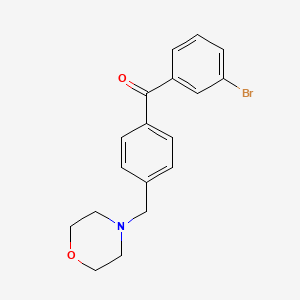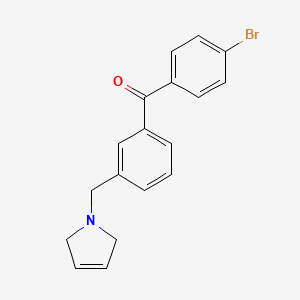
(4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of bromophenol derivatives has been explored in various studies. In one study, derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone with bromine were synthesized through bromination and demethylation processes . Another research synthesized (5-bromo-2-hydroxyphenyl)(phenyl)methanone by reacting 4-bromophenol with benzoyl chloride, confirming the structure through X-ray crystallography . Additionally, a compound with a pyrrole ring, 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, was synthesized using a combination of 1-(4-Bromo-phenyl)-2,2-dihydroxy-ethanone, 3-((4-Bromophenyl)amino)-5,5-dimethylcyclohex-2-enone, methanol, and pTsOH as a catalyst under microwave radiation .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined using X-ray crystallography. The (5-bromo-2-hydroxyphenyl)(phenyl)methanone was found to have a monoclinic crystal system with specific cell data and space group P2(1)/c . The 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one was determined to have a triclinic crystal system, space group P-1, and the formation of a new planar pyrrole ring in the crystal structure .
Chemical Reactions Analysis
The studies demonstrate the use of bromination, demethylation, and microwave-assisted synthesis as key reactions in the formation of bromophenol derivatives. The Wolf-Kishner reduction was also employed to obtain derivatives of the initial compound . These reactions are crucial for the introduction of bromine atoms and the formation of the desired molecular frameworks.
Physical and Chemical Properties Analysis
The antioxidant properties of the synthesized bromophenols were evaluated through various assays, including ABTS, DPPH, DMPD, and superoxide anion radical scavenging activities, as well as total reducing power and ferrous ions chelating activities. The phenol with two phenolic rings and five phenolic hydroxyl groups exhibited potent antioxidant and radical scavenging abilities, suggesting that these new compounds have significant potential as antioxidants . The physical properties, such as crystal density and molecular weight, were reported for the synthesized compounds, providing insight into their stability and potential applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-bromophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNFZRZVUSIXLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643479 |
Source


|
| Record name | (4-Bromophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898789-98-5 |
Source


|
| Record name | Methanone, (4-bromophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

